molecular formula C21H23N3O4 B2433684 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049407-79-5

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2433684
CAS RN: 1049407-79-5
M. Wt: 381.432
InChI Key: VMUMDLMRBLETII-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in the compound N-METHYL(1-METHYL-1H-PYRROL-2-YL)METHANAMINE . Pyrrole rings are common in many biologically active molecules.


Molecular Structure Analysis

The molecular structure of this compound is complex and likely contains several functional groups. For example, the 1H-pyrrol-2-yl group is a common structure in many organic compounds .

Safety and Hazards

The safety data sheet for a similar compound, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-, suggests that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While the future directions for this specific compound are not clear, similar compounds have shown promise in improving monoclonal antibody production in cell cultures, suggesting potential applications in biotechnology .

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23-8-4-6-17(23)18(24-9-11-27-12-10-24)14-22-20(25)16-13-15-5-2-3-7-19(15)28-21(16)26/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUMDLMRBLETII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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